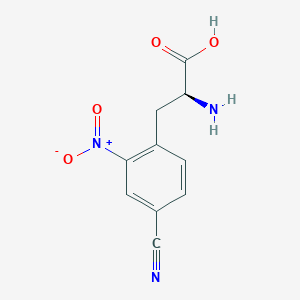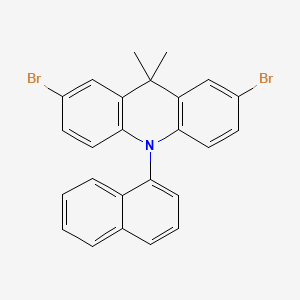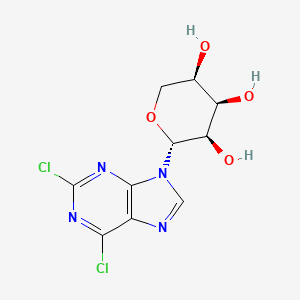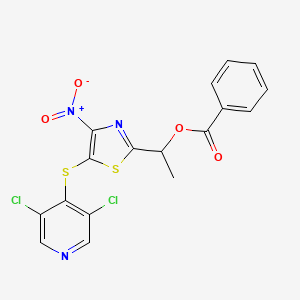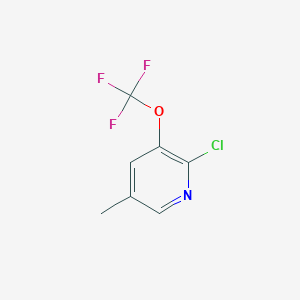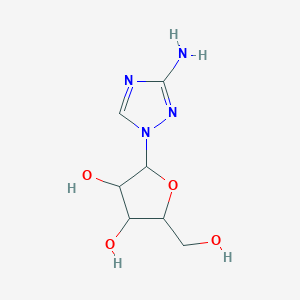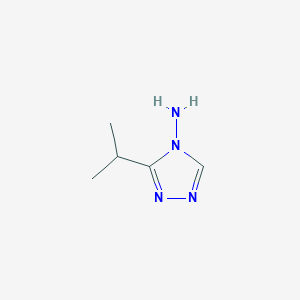
(S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a naphthalene ring, a methoxyphenyl group, and a benzamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonation, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. Process optimization, including reaction time, temperature control, and purification techniques, is crucial to ensure the scalability and cost-effectiveness of the production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential, including its ability to modulate specific biological pathways or targets.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-N-(1-((5-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide may include other benzamide derivatives, naphthalene-based compounds, and sulfonamides. Examples include:
- N-(1-(naphthalen-1-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide
- N-(tert-Butyl)sulfamoyl)naphthalene derivatives
- Methoxyphenyl benzamides
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C31H33N3O5S |
|---|---|
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C31H33N3O5S/c1-31(2,3)34-40(37,38)28-15-9-12-24-25(28)13-8-14-26(24)32-30(36)27(20-21-16-18-23(39-4)19-17-21)33-29(35)22-10-6-5-7-11-22/h5-19,27,34H,20H2,1-4H3,(H,32,36)(H,33,35)/t27-/m0/s1 |
Clave InChI |
UJJUSBGWWZTNAT-MHZLTWQESA-N |
SMILES isomérico |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


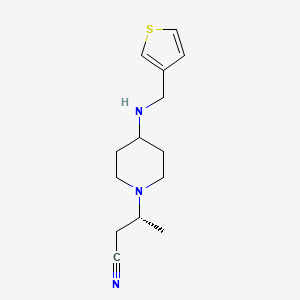

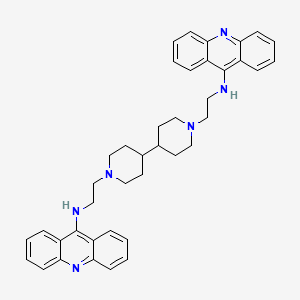
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
